Cyanine3.5 carboxylic acid

Description

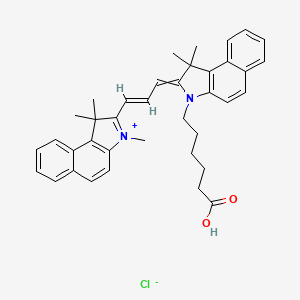

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCYHFMXCZYHEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H41ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3.5 (Cy3.5) carboxylic acid, a fluorescent dye belonging to the cyanine family. It is intended to serve as a technical resource, detailing its chemical structure, properties, and common applications in biological research and drug development. This document includes key data presented in a structured format, detailed experimental protocols, and visualizations to illustrate its utility.

Core Properties of Cyanine3.5 Carboxylic Acid

This compound is a fluorescent molecule characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The presence of a carboxylic acid group allows for its covalent attachment to various biomolecules.

Chemical Structure

The fundamental structure of this compound consists of two indole-based heterocyclic systems connected by a polymethine bridge. A linker arm terminating in a carboxylic acid functional group is attached to one of the indole nitrogens.

Caption: Generalized structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₁ClN₂O₂ | [1] |

| Molecular Weight | 593.20 Da | [1] |

| Appearance | Dark purple powder | [1] |

| CAS Number | 1802928-88-6, 1144107-79-8, 1802978-82-0 | [1] |

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | ~581 nm | [2] |

| Emission Maximum (λem) | ~596 nm | [2] |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | 0.35 | [1] |

| Stokes Shift | ~15 nm | [2] |

| Solubility and Storage | Details | Reference |

| Solubility | Soluble in organic solvents (DMF, DMSO, dichloromethane); Insoluble in water. | [1] |

| Storage Conditions | Store at -20°C in the dark. Avoid prolonged exposure to light. | [1] |

Experimental Protocols

Activation of Carboxylic Acid for Amine Coupling

This compound can be covalently conjugated to primary amines on biomolecules such as proteins, peptides, and modified nucleic acids. This typically involves a two-step process using a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

Materials:

-

This compound

-

Biomolecule with primary amines (e.g., protein, amine-modified oligonucleotide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Dissolve Dye: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Activate Carboxylic Acid:

-

Dissolve the biomolecule in Activation Buffer.

-

Add the this compound stock solution to the biomolecule solution.

-

Prepare fresh solutions of EDC and (Sulfo-)NHS in Activation Buffer.

-

Add EDC and (Sulfo-)NHS to the biomolecule-dye mixture. A common starting molar excess is 10-20 fold of EDC and (Sulfo-)NHS over the biomolecule.

-

Incubate for 15-30 minutes at room temperature.

-

-

Couple to Amine:

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. This facilitates the reaction of the NHS-activated dye with the primary amines of the biomolecule.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-activated dye. Incubate for 15 minutes.

-

Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.

Caption: Workflow for bioconjugation of this compound.

Use as a Non-Reactive Control

In labeling experiments, it is crucial to have a control to assess non-specific binding of the fluorescent dye to cells or tissues. This compound, in its unactivated form, is ideal for this purpose as it lacks a reactive group to form covalent bonds under physiological conditions.[1]

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a parallel experiment to your labeling with an activated dye, incubate your cells or tissue sample with the unactivated this compound at the same concentration and for the same duration.

-

Follow the same washing procedure as for the labeled sample.

-

Image the control sample using the same settings as the experimental sample. The fluorescence signal in the control sample will indicate the level of non-specific binding.

Applications and Signaling Pathway Visualization

Cyanine3.5 is widely used in various fluorescence-based applications due to its brightness and photostability.[2] These include:

-

Fluorescence Microscopy: For high-resolution imaging of cellular structures.[2]

-

Flow Cytometry: For cell sorting and analysis.[2]

-

Molecular Probes: For labeling proteins, nucleic acids, and other biomolecules.[2]

-

Förster Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to study molecular interactions.

Example Signaling Pathway: PI3K-Akt Pathway in Neuronal Survival

While direct studies specifying the use of Cyanine3.5 in the PI3K-Akt pathway are not prevalent, other cyanine dyes have been used to study neurotrophic effects mediated by this pathway. A hypothetical application could involve labeling a ligand that activates this pathway to track its interaction with cell surface receptors and subsequent downstream signaling.

The PI3K-Akt signaling pathway is a critical regulator of cell survival and proliferation. In neuronal cells, its activation can protect against oxidative stress and apoptosis.

References

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid: Spectral Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral and physical properties of Cyanine3.5 carboxylic acid, a fluorescent dye widely utilized in biological and biomedical research. This document details experimental protocols for the conjugation of this dye to biomolecules and its application in common fluorescence-based assays.

Core Properties of this compound

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye belonging to the cyanine family. Its favorable spectral characteristics, including a high extinction coefficient and good quantum yield, make it a valuable tool for a variety of fluorescence-based applications. The carboxylic acid functional group allows for covalent attachment to primary amines on biomolecules, either directly through activation or after conversion to a more reactive species like an N-hydroxysuccinimide (NHS) ester.

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~591 nm | [1][2] |

| Emission Maximum (λem) | ~604 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.35 | [1][2][3] |

| Molecular Formula | C₃₈H₄₁ClN₂O₂ | [2] |

| Molecular Weight | 593.20 g/mol | [2] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Dichloromethane); Insoluble in water. | [1][2] |

| Appearance | Dark purple powder | [2] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound, from conjugation to application in common experimental workflows.

Protocol 1: Activation of this compound and Conjugation to Primary Amines

This two-step protocol describes the activation of the carboxylic acid group of Cyanine3.5 using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester, followed by conjugation to a biomolecule containing primary amines (e.g., proteins, amine-modified oligonucleotides).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25)

-

Biomolecule to be labeled (in an amine-free buffer)

Procedure:

-

Dye Preparation: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

-

Activation of Carboxylic Acid:

-

In a separate tube, dissolve the desired amount of this compound in Activation Buffer.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the dye is recommended as a starting point.[3]

-

Add the EDC and NHS solutions to the dye solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[4]

-

-

Conjugation to Biomolecule:

-

Adjust the pH of the activated dye solution to 7.2-8.5 by adding Coupling Buffer.

-

Immediately add the activated dye solution to your biomolecule solution (e.g., protein at 1-10 mg/mL in Coupling Buffer). A typical starting molar ratio of dye to protein is 10:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled biomolecule from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS). The first colored fraction to elute is the labeled biomolecule.

-

Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3.5 (~591 nm).

Protocol 2: Conjugation using Pre-activated Cyanine3.5 NHS Ester

This protocol outlines the more direct method of labeling primary amines using a commercially available, pre-activated Cyanine3.5 NHS ester.

Materials:

-

Cyanine3.5 NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25)

-

Biomolecule to be labeled (in an amine-free buffer)

Procedure:

-

Dye Preparation: Immediately before use, dissolve the Cyanine3.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer. If necessary, dialyze the biomolecule against the Coupling Buffer. Adjust the biomolecule concentration to 1-10 mg/mL.

-

Conjugation Reaction:

-

Slowly add the dissolved dye solution to the biomolecule solution while gently vortexing. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of 10:1 to 20:1 is common for antibodies.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching and Purification: Follow steps 4-6 as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for the use of this compound.

References

In-Depth Technical Guide to Cyanine3.5 Carboxylic Acid: Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine3.5 (Cy3.5) carboxylic acid, a fluorescent dye widely utilized in biological and biomedical research. This document details its core photophysical properties, provides experimental protocols for their determination, and illustrates its application in studying cellular processes.

Core Photophysical Properties of Cyanine3.5 Carboxylic Acid

Cyanine3.5 is a synthetic orange-red fluorescent dye belonging to the cyanine family. Its carboxylic acid derivative allows for covalent conjugation to biomolecules. The key photophysical characteristics of Cy3.5 carboxylic acid are its excitation and emission maxima, molar extinction coefficient, and quantum yield, which are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~581 - 591 nm | [1] |

| Emission Maximum (λem) | ~596 - 604 nm | [1] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.15 - 0.35 | |

| Stokes Shift | ~15 nm | [1] |

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to other molecules.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective use in quantitative fluorescence-based assays. Below are detailed methodologies for key experiments.

Determination of Excitation and Emission Maxima

The excitation and emission spectra of a fluorophore are determined using a spectrofluorometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS) or an organic solvent like DMSO or methanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance below 0.1 at the excitation maximum).

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 600 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 590 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 590 nm to 700 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

Workflow for determining excitation and emission maxima.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using a spectrophotometer and the Beer-Lambert law.

Methodology:

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration.

-

Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the excitation maximum (λex).

-

Plot Data: Plot the absorbance values against the corresponding concentrations.

-

Calculate Molar Extinction Coefficient: The slope of the resulting linear plot is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Select a Standard: Choose a reference standard with a known quantum yield and similar excitation and emission properties to Cyanine3.5 (e.g., Rhodamine 6G).

-

Prepare Solutions: Prepare a series of dilutions of both the Cyanine3.5 sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure Absorbance and Fluorescence:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Workflow for determining the fluorescence quantum yield.

Application in Cellular Imaging: Antibody Conjugation and Visualization

This compound is frequently used to label proteins, such as antibodies, for use in fluorescence microscopy to visualize specific cellular targets. The carboxylic acid group can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the protein to form a stable amide bond.

Protocol for Antibody Conjugation

-

Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Adjust the pH to ~8.3 using a bicarbonate buffer to facilitate the reaction with primary amines.

-

Dye Preparation: Dissolve the Cyanine3.5 NHS ester in an anhydrous solvent like DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: Add a molar excess of the dye solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3.5 (~581 nm).

Workflow for conjugating Cy3.5 to an antibody.

Example Signaling Pathway Visualization: Epidermal Growth Factor Receptor (EGFR) Trafficking

While a specific research article detailing the use of this compound to elucidate a novel signaling pathway was not identified within the scope of this search, a common application of fluorescently labeled antibodies is to track the localization and trafficking of cell surface receptors, which is a key aspect of many signaling pathways. For example, a Cy3.5-labeled anti-EGFR antibody could be used to study the internalization of the EGFR upon ligand binding.

The binding of epidermal growth factor (EGF) to its receptor (EGFR) on the cell surface triggers a signaling cascade that regulates cell growth and proliferation. This process also initiates the internalization of the receptor-ligand complex via endocytosis.

Visualization of EGFR trafficking using a Cy3.5-labeled antibody.

In this conceptual workflow, the Cy3.5-labeled anti-EGFR antibody binds to the extracellular domain of the EGFR. Upon stimulation with EGF, the internalization of the receptor can be visualized by tracking the fluorescence of Cy3.5 as it moves from the cell membrane into intracellular vesicles (endosomes) using fluorescence microscopy. This allows researchers to study the kinetics and regulation of receptor trafficking, which are integral components of the overall signaling process.

References

A Technical Guide to Cyanine3.5 Carboxylic Acid: Properties, Protocols, and Applications in Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3.5 carboxylic acid, a fluorescent dye with applications in biological imaging and analysis. It details the dye's spectral and physical properties, provides in-depth experimental protocols for its use, and illustrates its application in studying cellular signaling pathways.

Core Properties of this compound

Cyanine3.5 (Cy3.5) is a synthetic fluorophore that belongs to the cyanine dye family. It exhibits bright fluorescence in the orange-red region of the spectrum. The carboxylic acid functional group allows for covalent conjugation to a variety of biomolecules, including proteins, peptides, and amino-modified nucleic acids, making it a versatile tool for fluorescent labeling.

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | [1][2][3] |

| Excitation Maximum (λex) | 581 - 591 nm | [1][2][4][5] |

| Emission Maximum (λem) | 596 - 604 nm | [1][2][4][5] |

| Fluorescence Quantum Yield (Φ) | 0.35 | [1][2][3] |

| Molecular Weight | 593.20 g/mol | [1][2][5] |

| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its conjugation to amine-containing biomolecules, followed by purification and cellular imaging protocols.

Activation of this compound for Amine Coupling

The carboxylic acid group of Cyanine3.5 must be activated to react with primary amines on target biomolecules. A common and effective method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS). This two-step process forms a more stable amine-reactive intermediate, enhancing coupling efficiency.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).

-

Activation Reaction:

-

In a microcentrifuge tube, combine the this compound solution with the Activation Buffer.

-

Add a molar excess of EDC and sulfo-NHS to the dye solution. A 1.5 to 2-fold molar excess of each reagent over the dye is a good starting point.

-

Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

-

Conjugation to Amine-Containing Biomolecules (e.g., Proteins, Amino-Modified Oligonucleotides)

Materials:

-

Activated this compound (from the previous step)

-

Amine-containing biomolecule (e.g., protein, amino-modified oligonucleotide)

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

-

Prepare Biomolecule: Dissolve the amine-containing biomolecule in the Coupling Buffer to a suitable concentration (e.g., 1-10 mg/mL for proteins). Ensure the buffer is free of primary amines (e.g., Tris).

-

Conjugation Reaction:

-

Add the activated this compound solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common for proteins.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

-

-

Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted dye.

Purification of the Labeled Conjugate

It is crucial to remove unconjugated dye from the labeled biomolecule to reduce background fluorescence in subsequent applications.

Methods:

-

Gel Filtration Chromatography: This is a common method for separating the larger labeled biomolecule from the smaller, free dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

-

Dialysis: For larger biomolecules like proteins, dialysis against a large volume of an appropriate buffer (e.g., PBS) can effectively remove the free dye.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is particularly useful for purifying labeled oligonucleotides and peptides, providing high-purity products.

Cellular Imaging with Cyanine3.5-Labeled Probes

Materials:

-

Purified Cyanine3.5-labeled probe (e.g., antibody, ligand)

-

Cultured cells on coverslips or in imaging dishes

-

Cell culture medium (phenol red-free medium is recommended to reduce background)

-

Fluorescence microscope with appropriate filter sets for Cy3.5 (Excitation: ~580 nm, Emission: ~600 nm)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

-

Labeling:

-

Dilute the Cyanine3.5-labeled probe to the desired final concentration in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.

-

Incubate the cells for a sufficient time to allow for binding or uptake of the probe. This time will vary depending on the specific probe and target.

-

-

Washing: Gently wash the cells two to three times with pre-warmed buffer (e.g., PBS) or culture medium to remove unbound probe.

-

Imaging:

-

Add fresh, pre-warmed imaging medium to the cells.

-

Place the imaging vessel on the microscope stage.

-

Acquire images using the appropriate filter set for Cyanine3.5. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

-

Application in Signaling Pathway Visualization

Cyanine dyes are valuable tools for visualizing and studying cellular signaling pathways. By conjugating Cyanine3.5 to a ligand or an antibody that specifically targets a receptor or protein within a pathway, researchers can track its localization, trafficking, and interactions in live cells.

Example: Visualizing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway is implicated in various cancers. Fluorescently labeled probes can be used to visualize key events in this pathway, such as ligand-induced receptor dimerization and internalization.

Below is a simplified diagram of the EGFR signaling pathway, which can be visualized using fluorescent probes like Cyanine3.5-labeled EGF.

Caption: Simplified EGFR signaling pathway initiated by ligand binding.

Experimental Workflow for Visualizing EGFR Activation

This workflow outlines the steps to visualize the initial stages of EGFR activation using Cyanine3.5-labeled EGF.

Caption: Experimental workflow for visualizing EGFR using Cy3.5-EGF.

References

- 1. Discovery of EGFR-Targeted Environment-Sensitive fluorescent probes for cell imaging and efficient tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence imaging of vascular endothelial growth factor in tumors for mice embedded in a turbid medium - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Fluorescence Quantum Yield of Cyanine3.5 Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the fluorescence quantum yield for Cyanine3.5 carboxylic acid, a crucial parameter for its application in various research and drug development contexts. The guide details the photophysical properties of this cyanine dye, presents a step-by-step experimental protocol for quantum yield measurement using the relative method, and offers a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a fluorescent dye belonging to the cyanine family, known for its applications as a fluorescent label and reference dye.[1][2] Its key characteristics are summarized in the table below, providing essential data for experimental design and interpretation.

| Property | Value | Source(s) |

| Fluorescence Quantum Yield (Φ) | 0.35 | [3][4][][6] |

| Excitation Maximum (λex) | 591 nm | [3][4][6] |

| Emission Maximum (λem) | 604 nm | [3][4][6] |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [3][4][] |

| Molecular Formula | C₃₈H₄₁ClN₂O₂ | [3][4] |

| Molecular Weight | 593.20 Da | [4][6] |

| Solubility | Soluble in DMSO, DMF, dichloromethane; Insoluble in water | [3][4][6] |

| Storage Conditions | -20°C in the dark | [3][4][6] |

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method.[7] This technique involves comparing the fluorescence intensity of the sample (this compound) to that of a well-characterized fluorescence standard with a known quantum yield.[8][9]

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm pathlength)

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.1 M H₂SO₄)[9][10]

-

Spectroscopic grade solvents (e.g., DMSO, DMF for the sample; appropriate solvent for the standard)

Procedure

-

Selection of a Reference Standard: Choose a reference standard that has a well-characterized quantum yield and absorbs and emits in a similar spectral region to this compound.[11]

-

Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the reference standard and is free of fluorescent impurities.[12]

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of the reference standard in its recommended solvent.

-

-

Preparation of Working Solutions:

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

Record the absorbance values.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Measure the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[9]

-

-

Data Analysis:

-

Quantum Yield Calculation: The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:[9][11][14]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

Experimental Workflow

The following diagram illustrates the workflow for determining the relative fluorescence quantum yield of this compound.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Applications in Drug Development and Research

While this compound is not typically involved in specific signaling pathways, its primary role as a fluorescent label is critical in drug development and various research applications.[1] Its stable and high quantum yield makes it an excellent choice for:

-

Fluorescence Microscopy: Visualizing cellular and subcellular structures.[1]

-

Flow Cytometry: Analyzing cell populations.[1]

-

Bioconjugation: Covalently labeling proteins, peptides, and other biomolecules to track their localization and interactions.[15]

-

Drug Delivery Systems: Conjugating to drug molecules to monitor their distribution and metabolism in real-time.[15]

The accurate determination of its quantum yield is paramount for quantitative fluorescence-based assays, ensuring reliable and reproducible results in these critical research areas.

References

- 1. This compound (1802928-88-6) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy3.5 carboxylic acid, 1144107-79-8 | BroadPharm [broadpharm.com]

- 4. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. static.horiba.com [static.horiba.com]

- 12. benchchem.com [benchchem.com]

- 13. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid

This technical guide provides a comprehensive overview of Cyanine3.5 carboxylic acid for researchers, scientists, and drug development professionals. It covers the core properties, applications, and detailed experimental protocols related to this fluorescent dye.

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid is a fluorescent dye belonging to the cyanine family. It is characterized by its orange-red fluorescence, with excitation and emission maxima falling between those of the more common Cy3 and Cy5 dyes. The presence of a carboxylic acid functional group allows for its covalent conjugation to a variety of biomolecules, making it a valuable tool in biological research and diagnostics. This guide will delve into the technical specifications, applications, and methodologies for utilizing this compound in a laboratory setting.

Core Properties

The fundamental properties of this compound are summarized below. These properties are crucial for designing and interpreting fluorescence-based experiments.

Chemical and Physical Properties

| Property | Specification |

| CAS Number | 1802928-88-6 (chloride), 1144107-79-8 (inner salt), 1802978-82-0 (without anion)[1] |

| Molecular Formula | C₃₈H₄₁ClN₂O₂[2] |

| Molecular Weight | 593.2 g/mol [2] |

| Physical Appearance | Dark purple powder or solid[2][3] |

| Purity | Typically >95% (determined by ¹H NMR and HPLC-MS)[3] |

| Storage Conditions | Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. Avoid prolonged light exposure.[1] |

Spectral and Fluorescence Properties

| Property | Specification |

| Excitation Maximum (λex) | 591 nm[1][3] |

| Emission Maximum (λem) | 604 nm[1][3] |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹[1][3] |

| Fluorescence Quantum Yield (Φ) | 0.35[1][3] |

Solubility

| Solvent | Solubility |

| Water | Insoluble[2][3] |

| DMSO | ≥59.3 mg/mL[2] |

| DMF | Soluble[2] |

| Dichloromethane | Soluble[2][3] |

| Ethanol | ≥47.4 mg/mL[2] |

Applications in Research and Drug Development

This compound's favorable spectral properties and reactive handle make it suitable for a range of applications:

-

Fluorescent Labeling: The carboxylic acid group can be activated to form covalent bonds with primary amines on proteins, peptides, and modified oligonucleotides. This allows for the fluorescent tagging of these biomolecules for visualization and tracking.

-

Fluorescence Microscopy: Labeled biomolecules can be used in various fluorescence microscopy techniques, including immunofluorescence and fluorescence in situ hybridization (FISH), to study cellular and subcellular structures and processes.

-

Flow Cytometry: Cells labeled with Cy3.5 conjugates can be analyzed and sorted based on their fluorescence intensity.

-

In Vivo Imaging: While not a near-infrared dye, Cy3.5 is effective for imaging subcutaneous tissues and tracking labeled cells or nanoparticles in superficial layers of small animal models.

-

Molecular Probes and Diagnostics: As a molecular probe, it can be used in diagnostic assays, such as immunoassays and quantitative PCR, for the sensitive detection of specific targets.

A significant advantage of Cyanine3.5 is its excellent photostability compared to many other fluorophores in its spectral range, making it ideal for experiments requiring prolonged or repeated light exposure.[2]

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation.

General Protocol for Labeling Amine-Containing Biomolecules

This two-step protocol involves the activation of the carboxylic acid group using EDC and Sulfo-NHS to form a more stable amine-reactive intermediate.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

Dissolve this compound in DMSO or DMF to create a stock solution.

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix the this compound solution with the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Biomolecule:

-

Immediately add the activated Cyanine3.5 solution to the biomolecule solution. A 10- to 20-fold molar excess of the dye over the biomolecule is a good starting point for optimization.

-

Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted dye.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Protocol for Labeling Nanoparticles

This protocol outlines the covalent conjugation of this compound to amine-functionalized nanoparticles.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

Activation Buffer: 0.1 M MES, pH 6.0

-

EDC

-

Sulfo-NHS

-

Washing Buffer: PBS with 0.05% Tween-20

-

Storage Buffer

Procedure:

-

Nanoparticle Preparation:

-

Wash the amine-functionalized nanoparticles with the Activation Buffer to remove any storage buffers or contaminants. This can be done by centrifugation or magnetic separation.

-

-

Activation of this compound:

-

Follow step 2 from the general protocol above to activate the this compound with EDC and Sulfo-NHS.

-

-

Conjugation to Nanoparticles:

-

Add the activated Cyanine3.5 solution to the washed nanoparticle suspension.

-

Incubate for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator), protected from light.

-

-

Washing and Purification:

-

Pellet the conjugated nanoparticles by centrifugation or magnetic separation.

-

Remove the supernatant and wash the nanoparticles three times with the Washing Buffer to remove unreacted dye and byproducts.

-

-

Final Resuspension and Storage:

-

Resuspend the final conjugate in the desired Storage Buffer.

-

Store at 4°C, protected from light.

-

Visualizations

The following diagrams illustrate the workflows described in the experimental protocols.

Caption: General workflow for labeling biomolecules with this compound.

Caption: Workflow for labeling nanoparticles with this compound.

References

An In-depth Technical Guide to Cyanine3.5 Carboxylic Acid for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3.5 carboxylic acid, a fluorescent dye increasingly utilized in biological and biomedical research. It details the molecule's core properties, protocols for its application in bioconjugation, and the principles of its use in advanced imaging techniques.

Core Properties of this compound

This compound is a member of the cyanine dye family, known for their bright fluorescence and photostability. The presence of a carboxylic acid group allows for its covalent attachment to various biomolecules, making it a versatile tool for fluorescent labeling.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| Molecular Weight | 593.20 g/mol |

| Molecular Formula | C₃₈H₄₁ClN₂O₂ |

| Appearance | Dark purple powder |

| Excitation Maximum (λex) | ~581-591 nm |

| Emission Maximum (λem) | ~596-604 nm |

| Molar Extinction Coefficient | 116,000 M⁻¹cm⁻¹ at ~591 nm |

| Fluorescence Quantum Yield | 0.35 |

| Solubility | Soluble in organic solvents (DMF, DMSO) |

| Insoluble in water |

Bioconjugation with this compound

The carboxylic acid moiety of Cyanine3.5 is the key to its utility as a labeling reagent. By itself, it is relatively unreactive towards biomolecules. However, it can be chemically activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.

General Experimental Protocol for Protein Labeling

This protocol outlines the general steps for activating this compound and conjugating it to a protein, such as an antibody, for use in applications like immunofluorescence.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffers (e.g., sodium bicarbonate buffer, pH 8.3-8.5)

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light, to form the Cyanine3.5-NHS ester.

-

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

-

Conjugation Reaction:

-

Add the activated Cyanine3.5-NHS ester solution to the protein solution. A molar excess of the dye (typically 10-20 fold) is used to achieve an optimal degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light. The optimal pH for this reaction is typically 8.3-8.5.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~591 nm).

-

Applications in Fluorescence Imaging

Cyanine3.5-labeled biomolecules are widely used in various fluorescence-based applications due to the dye's brightness and photostability.[1] These applications include:

-

Fluorescence Microscopy: For high-resolution imaging of cellular structures and processes.

-

Flow Cytometry: To provide bright and distinct signals for cell sorting and analysis.[1]

-

Western Blotting and Immunoassays: To enhance the detection and quantification of proteins and antibodies.[1]

Workflow for Immunofluorescence Staining

The following diagram illustrates a typical workflow for using a Cyanine3.5-conjugated antibody in an indirect immunofluorescence experiment.

This workflow demonstrates the key steps from preparing the biological sample to visualizing the target of interest using a fluorescence microscope. The use of a bright and stable dye like Cyanine3.5 is crucial for obtaining high-quality imaging data in such experiments.

References

An In-depth Technical Guide to the Purity Analysis of Cyanine3.5 Carboxylic Acid by HPLC

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies used to assess the purity of Cyanine3.5 carboxylic acid, a fluorescent dye crucial in various bio-analytical applications. High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of such compounds, ensuring reproducibility and accuracy in downstream applications.

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine family, characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. The carboxylic acid group provides a reactive handle for conjugation to biomolecules. Its fluorescent properties make it a valuable tool in applications such as fluorescence microscopy, flow cytometry, and FRET-based assays. Given its use in sensitive biological experiments, ensuring high purity is paramount.

Key Properties of this compound:

| Property | Value | Reference |

| Purity Specification | ≥95% (by ¹H NMR and HPLC-MS) | [Vendor Data] |

| Appearance | Dark purple powder | [Vendor Data] |

| Solubility | Soluble in organic solvents (DMF, DMSO, Dichloromethane), Insoluble in water | [Vendor Data] |

| Storage Conditions | -20°C in the dark | [Vendor Data] |

HPLC Purity Analysis: Experimental Protocol

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing the purity of cyanine dyes. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

2.1. Materials and Instrumentation

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.

-

Column: A C18 reversed-phase column is recommended. Typical specifications are 2.7-5 µm particle size, 4.6 x 75-150 mm dimensions.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or Dimethyl Sulfoxide (DMSO).

-

This compound Standard: A well-characterized reference standard of known purity.

2.2. Sample Preparation

-

Prepare a stock solution of this compound in the chosen sample diluent (e.g., 1 mg/mL in DMSO).

-

From the stock solution, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

2.3. HPLC Method Parameters

The following table outlines a typical gradient HPLC method for the purity analysis of this compound. This method may require optimization depending on the specific HPLC system and column used.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 581 nm (for Cyanine3.5) |

| Injection Volume | 10 µL |

| Gradient Program | See Table below |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

2.4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Degradation

Impurities in this compound can arise from the synthetic process or from degradation.

-

Synthetic Impurities: These may include unreacted starting materials, byproducts from side reactions, or isomers.

-

Degradation Products: Cyanine dyes are known to be sensitive to light and can undergo photo-oxidation. The polymethine chain is particularly susceptible to cleavage, leading to a loss of fluorescence. Proper storage in the dark and at low temperatures is crucial to minimize degradation.

Visualization of Experimental Workflow and Potential Degradation

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for the HPLC purity analysis of this compound.

Potential Photodegradation Pathway of Cyanine Dyes

Caption: Simplified Jablonski diagram showing a potential photodegradation pathway for cyanine dyes.

Conclusion

The purity of this compound is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. The RP-HPLC method detailed in this guide provides a robust framework for the quality control of this important fluorescent dye. Researchers should pay close attention to proper sample handling and storage to prevent degradation and ensure the integrity of the compound.

Navigating the Stability and Storage of Cyanine3.5 Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyanine3.5 (Cy3.5) carboxylic acid, a fluorescent dye belonging to the cyanine family, is a valuable tool in various biological and biomedical research applications, including microscopy, flow cytometry, and molecular diagnostics. Its utility is intrinsically linked to its stability and proper storage. This guide provides a comprehensive overview of the critical factors influencing the stability of Cy3.5 carboxylic acid, offering detailed storage recommendations, experimental protocols for stability assessment, and an exploration of its degradation pathways.

Core Stability and Storage Parameters

Proper handling and storage are paramount to ensure the long-term performance and reliability of Cyanine3.5 carboxylic acid. The dye is typically supplied as a dark purple powder and exhibits distinct solubility characteristics that dictate its handling.

Storage Recommendations:

For optimal stability, this compound should be stored at -20°C in a desiccated, dark environment .[1] When stored under these conditions, the product is expected to be stable for at least 24 months.[1] For short-term transport, the dye can tolerate ambient room temperature for up to three weeks.[1]

Solubility Profile:

This compound is insoluble in water but readily dissolves in organic solvents.[2][3] This property is crucial when preparing stock solutions and working concentrations for experimental use.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥59.3 mg/mL[2] |

| Ethanol | ≥47.4 mg/mL[2] |

| Dimethylformamide (DMF) | Soluble[2] |

| Dichloromethane | Soluble[2][3] |

| Water | Insoluble[2][3] |

Factors Influencing Stability

Several environmental factors can impact the stability of this compound, leading to a decrease in its fluorescent properties. Understanding these factors is key to minimizing degradation and ensuring experimental reproducibility.

Photostability

Cyanine dyes, in general, are susceptible to photodegradation upon prolonged exposure to light. However, Cy3.5 is reported to have excellent photostability compared to other fluorophores in its spectral class.[2] This resistance to photobleaching makes it suitable for applications requiring extended illumination, such as time-lapse microscopy. The primary mechanism of photodegradation involves the interaction of the excited-state dye with molecular oxygen, leading to the formation of reactive oxygen species that can chemically alter the dye's structure.

Thermal Stability

Elevated temperatures can lead to the thermal degradation of cyanine dyes. While specific quantitative data for Cy3.5 carboxylic acid is limited, studies on other cyanine dyes have shown that degradation can occur at higher temperatures.[4][5] Thermal degradation can manifest as a "blueing" effect, where the polymethine chain of the cyanine dye is shortened, resulting in a blue-shift of the absorption and emission spectra.[6][7]

pH Stability

The fluorescence of many cyanine dyes is relatively stable across a broad pH range. Studies on the closely related Cy3 and Cy5 dyes have shown that their fluorescence intensity remains nearly constant between pH 3.5 and 8.3.[8] It is anticipated that Cy3.5 carboxylic acid exhibits similar pH stability, making it suitable for use in a variety of biological buffers. However, extreme pH values should be avoided as they can potentially affect the dye's structure and fluorescence properties.

Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: photo-oxidation and thermal degradation.

Photo-oxidation: This is the most common degradation pathway for cyanine dyes. Upon excitation by light, the dye can transition to an excited triplet state. This excited dye can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can then attack the polymethine bridge of the cyanine dye, leading to cleavage and the formation of non-fluorescent degradation products.

Thermal Degradation: At elevated temperatures, the polymethine chain of the cyanine dye can undergo cleavage. This results in a shorter conjugated system, which absorbs and emits light at shorter wavelengths, leading to the observed "blueing" of the dye solution.[6][7]

Experimental Protocols

To ensure the quality and performance of this compound in experimental settings, it is advisable to perform stability assessments, particularly if the dye will be subjected to harsh conditions.

Protocol for Assessing Photostability

This protocol provides a general method for evaluating the photostability of this compound in solution.

Materials:

-

This compound

-

Anhydrous DMSO or DMF for stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer or fluorescence microscope with a stable light source and detector

-

Quartz cuvettes or microscope slides

Procedure:

-

Sample Preparation:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in PBS to a final concentration of 1 µM. Ensure the absorbance at the excitation maximum (~590 nm) is below 0.1 to avoid inner filter effects.

-

-

Instrumentation Setup:

-

Spectrofluorometer: Set the excitation and emission wavelengths to the maxima for Cy3.5 (typically ~590 nm and ~605 nm, respectively).

-

Fluorescence Microscope: Use a filter set appropriate for Cy3.5 (e.g., Texas Red filter set).

-

-

Photobleaching Measurement:

-

Place the sample in the instrument.

-

Continuously illuminate the sample with the excitation light source at a defined intensity.

-

Record the fluorescence intensity at regular intervals over a set period.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate of decrease in fluorescence intensity is indicative of the photobleaching rate. This can be compared across different conditions or against other dyes.

-

Protocol for Assessing pH Stability

This protocol outlines a method to determine the effect of pH on the fluorescence intensity of this compound.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

A series of buffers with varying pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and carbonate-bicarbonate buffer for pH 9-10)

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a set of solutions by diluting the Cy3.5 stock solution to a final concentration of 1 µM in each of the different pH buffers.

-

-

Fluorescence Measurement:

-

For each pH sample, measure the fluorescence emission spectrum using the spectrofluorometer with the excitation wavelength set to ~590 nm.

-

-

Data Analysis:

-

Plot the maximum fluorescence intensity as a function of pH.

-

A stable fluorescence intensity across the tested pH range indicates good pH stability.

-

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment of this compound.

By adhering to the storage and handling guidelines outlined in this guide and, when necessary, performing stability assessments, researchers can ensure the consistent and reliable performance of this compound in their critical applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound (1802928-88-6) for sale [vulcanchem.com]

- 3. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]

- 4. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers | MDPI [mdpi.com]

- 5. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. help.lumiprobe.com [help.lumiprobe.com]

The Photostability Profile of Cyanine3.5 Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) carboxylic acid is a fluorescent dye belonging to the cyanine family, recognized for its bright orange-red emission. It is a valuable tool in various biological and pharmaceutical research applications, including fluorescence microscopy, flow cytometry, and as a labeling agent for biomolecules. However, a critical parameter governing its efficacy and the reliability of experimental data is its photostability. This technical guide provides a comprehensive overview of the photophysical properties, photobleaching mechanisms, and strategies to mitigate the photodegradation of Cy3.5 carboxylic acid.

Cyanine dyes, in general, are known to be more photostable than older fluorophores like fluorescein, but they remain susceptible to photobleaching, especially under prolonged or intense light exposure.[1] The photostability of Cy3.5 is influenced by several factors, including the rigidity of its polymethine chain and the chemical environment.[1][2] While some sources describe the photostability of Cyanine 3.5 dyes as poor[], others state that it resists photobleaching, highlighting the context-dependent nature of this property.[4]

Core Photophysical and Photostability Properties

The performance of a fluorophore is fundamentally dictated by its photophysical characteristics. For Cyanine3.5, these properties determine its brightness and suitability for various imaging systems.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~579-581 nm | [1][4] |

| Emission Maximum (λem) | ~591-596 nm | [1][4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | ~0.15 - 0.35 | [1][] |

| Stokes Shift | ~15 nm | [4] |

Mechanisms of Photobleaching

The primary mechanism responsible for the photobleaching of cyanine dyes is photooxidation, a process mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the principal agent.[1]

This process can be summarized in the following steps:

-

Excitation: The Cy3.5 dye absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).[1]

-

Intersystem Crossing: A fraction of the excited singlet state molecules can undergo intersystem crossing to a longer-lived triplet state (T₁).[1]

-

Energy Transfer to Oxygen: The dye in its triplet state can transfer energy to molecular oxygen (³O₂), which is naturally present in a triplet ground state, converting it to the highly reactive singlet oxygen (¹O₂).[1]

-

Reaction with the Fluorophore: Singlet oxygen, a potent oxidizing agent, can then react with the electron-rich polymethine chain of the cyanine dye. This reaction often leads to the cleavage of the conjugated system, resulting in non-fluorescent degradation products.[1]

It has been demonstrated that a photobleaching pathway for longer-chain cyanine dyes involves the shortening of the polymethine chain. For example, the photoproduct of Cyanine5.5 has been identified as Cyanine3.5, indicating the cleavage of a two-carbon unit from the polymethine chain.[1][6]

Caption: Key steps in the photooxidation of cyanine dyes.

Experimental Protocols for Assessing Photostability

A standardized method to quantify the photobleaching rate of a fluorophore is essential for comparative studies.

Protocol: Quantifying Photobleaching Rate in Solution

This protocol outlines a method to measure the rate of photobleaching of Cy3.5 carboxylic acid under continuous illumination.

Materials:

-

Cyanine3.5 carboxylic acid solution in a suitable buffer (e.g., PBS)

-

Spectrofluorometer with a stable light source (e.g., Xenon lamp)

-

Cuvette

Procedure:

-

Sample Preparation: Prepare a dilute solution of Cy3.5 carboxylic acid in the desired buffer. The concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation maximum).

-

Initial Measurement: Record the initial fluorescence intensity of the sample by exciting at the absorption maximum and measuring at the emission maximum.

-

Continuous Illumination: Continuously illuminate the sample with the excitation light source at a defined power.

-

Time-course Measurement: Record the fluorescence intensity at regular intervals over a period of time until a significant decrease in fluorescence is observed.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The data can be fitted to an exponential decay function to determine the photobleaching rate constant.

-

Caption: Workflow for quantifying photobleaching in solution.

Strategies to Enhance Photostability

Several approaches can be employed to improve the photostability of Cy3.5 and other cyanine dyes, thereby extending their utility in demanding applications.

Use of Antifade Reagents

Antifade agents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. Common antifade agents include:

-

n-propyl gallate (NPG): A widely used antioxidant.[7]

-

Trolox: A water-soluble derivative of vitamin E that can reduce the population of the triplet state.[1]

-

Oxygen Scavenging Systems: These typically consist of an enzyme (e.g., glucose oxidase) and its substrate (e.g., glucose) to enzymatically remove dissolved oxygen from the medium.[8]

Environmental Modifications

The local environment of the fluorophore can significantly impact its photostability.

-

Supramolecular Encapsulation: Encapsulating cyanine dyes within host molecules like cyclodextrins can shield the dye from reactive species and restrict molecular motion, leading to a marked increase in photostability.[2]

-

Rigidification: Incorporating the dye into a more rigid environment, such as within a DNA duplex, can enhance photostability by decoupling electronic transitions from local vibrational motions.[9]

Structural Modifications

The chemical structure of the cyanine dye itself can be modified to improve photostability.

-

Sulfonation: The addition of sulfonic acid groups to the chromophore generally improves water solubility and can slightly enhance photostability.[10][]

-

Electron-withdrawing groups: Introducing electron-withdrawing substituents can reduce the dye's reactivity towards singlet oxygen.[12]

Caption: Approaches to improve the photostability of cyanine dyes.

Conclusion

The photostability of this compound is a critical consideration for its successful application in fluorescence-based research. While susceptible to photooxidation, its performance can be significantly enhanced through the strategic use of antifade reagents, modification of the local environment, and the selection of structurally optimized derivatives. A thorough understanding of the mechanisms of photobleaching and the available mitigation strategies will enable researchers to acquire more reliable and reproducible data, ultimately advancing scientific discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 4. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 12. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

Sulfo-Cyanine3.5 Carboxylic Acid: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of sulfo-Cyanine3.5 carboxylic acid, a versatile fluorescent dye essential for a wide range of research and drug development applications.

Core Properties and Spectro-Physical Data

Sulfo-Cyanine3.5 is a water-soluble, orange-fluorescent dye belonging to the cyanine family of synthetic polymethine dyes. The presence of four sulfo groups significantly enhances its hydrophilicity, making it particularly suitable for bioconjugation in aqueous environments without the need for organic co-solvents.[1] Its fluorescence emission spectrum is situated between that of Cyanine3 and Cyanine5.[1] The carboxylic acid functional group is chemically inert under physiological conditions, which allows it to serve as a negative control in experiments involving its reactive derivatives.[1] However, this carboxyl group can be readily activated to form covalent linkages with primary amines on biomolecules.[1]

The key quantitative properties of sulfo-Cyanine3.5 carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~581 nm | [2] |

| Emission Maximum (λem) | ~596 nm | [2] |

| Molecular Weight | ~991.26 g/mol | [2] |

| Appearance | Dark purple powder | |

| Solubility | Good in water, DMF, and DMSO | |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [1] |

Experimental Protocols

The utility of sulfo-Cyanine3.5 carboxylic acid in biological research stems from its ability to be covalently attached to various biomolecules such as proteins, antibodies, and nucleic acids.[2] This process, known as bioconjugation, typically involves the activation of the carboxylic acid group to make it reactive towards primary amines present on the target molecule. A widely used and effective method for this activation is the two-step carbodiimide-mediated coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[3][4]

Two-Step EDC/Sulfo-NHS Coupling Protocol for Protein Labeling

This protocol outlines the general steps for conjugating sulfo-Cyanine3.5 carboxylic acid to a protein containing accessible primary amine residues (e.g., lysine side chains).

Materials:

-

sulfo-Cyanine3.5 carboxylic acid

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution (e.g., 2-Mercaptoethanol or hydroxylamine)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions.

-

-

Activation of sulfo-Cyanine3.5 Carboxylic Acid:

-

Equilibrate EDC and sulfo-NHS to room temperature.

-

Prepare fresh solutions of EDC and sulfo-NHS in water or Activation Buffer immediately before use.

-

Add a molar excess of EDC and sulfo-NHS to the sulfo-Cyanine3.5 carboxylic acid solution in Activation Buffer. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of sulfo-NHS over the dye.

-

Incubate the activation reaction for 15-30 minutes at room temperature. This step forms a more stable sulfo-NHS ester intermediate.[5]

-

-

Quenching of Excess EDC (Optional but Recommended):

-

Conjugation to the Protein:

-

Adjust the pH of the protein solution to 7.2-7.5 by adding Coupling Buffer.

-

Add the activated sulfo-Cyanine3.5 dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

-

Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~581 nm).

-

Applications and Workflow Visualization

Sulfo-Cyanine3.5 and similar cyanine dyes are extensively used in various fluorescence-based applications, including:

-

Fluorescence Microscopy: For high-resolution imaging of labeled cells and tissues.[2]

-

Flow Cytometry: To provide distinct signals for cell sorting and analysis.[2]

-

Bioconjugation: For efficient labeling of proteins, nucleic acids, and other biomolecules.[2]

-

Förster Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to study molecular interactions and conformational changes.[6][7]

Example Experimental Workflow: FRET-Based Assay for Monitoring Biomolecular Interactions